molecular formula C25H27ClN2O3S B2431514 Methyl 6-benzyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215638-27-9

Methyl 6-benzyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2431514
CAS RN: 1215638-27-9
M. Wt: 471.01
InChI Key: VWMMTCDRURBRPK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thieno[2,3-c]pyridine core, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide and ester groups might be susceptible to hydrolysis, and the thieno[2,3-c]pyridine ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and stability, are influenced by its molecular structure. These properties can be determined through various experimental techniques .

Scientific Research Applications

Antimalarial Activity

Malaria remains a significant global health concern, causing hundreds of thousands of deaths annually. Derivatives of artemisinin, such as compound 1, play a crucial role in combating Plasmodium falciparum, the parasite responsible for malaria. Compound 1 contains a 1,2-dioxane ring (endoperoxide pharmacophore) synthesized using manganese (III) acetylacetonate. Researchers explore its antimalarial potential and evaluate its efficacy against drug-resistant strains .

Radical Chemistry

The benzylic position in compound 1 offers opportunities for radical chemistry. Benzylic halides, especially secondary and tertiary ones, can undergo SN1 reactions via resonance-stabilized carbocations. Investigating radical reactions involving compound 1 could lead to novel synthetic pathways or functionalization strategies .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the particular compound and its intended use or biological target .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with any chemical compound to minimize risk .

Future Directions

The future research directions for a compound like this could include further exploration of its synthesis, investigation of its biological activity, and development of its potential applications .

properties

IUPAC Name

methyl 6-benzyl-2-[(3,4-dimethylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S.ClH/c1-16-9-10-19(13-17(16)2)23(28)26-24-22(25(29)30-3)20-11-12-27(15-21(20)31-24)14-18-7-5-4-6-8-18;/h4-10,13H,11-12,14-15H2,1-3H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMMTCDRURBRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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